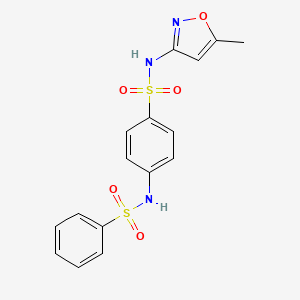![molecular formula C16H26N2O2S B10971172 1-{[4-(Propan-2-yl)phenyl]sulfonyl}-4-propylpiperazine](/img/structure/B10971172.png)
1-{[4-(Propan-2-yl)phenyl]sulfonyl}-4-propylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-ISOPROPYLPHENYL)SULFONYL]-4-PROPYLPIPERAZINE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperazine ring substituted with a 4-propyl group and a 4-isopropylphenylsulfonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-[(4-ISOPROPYLPHENYL)SULFONYL]-4-PROPYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the 4-propyl group is introduced through alkylation reactions.
Sulfonylation: The 4-isopropylphenylsulfonyl group is attached to the piperazine ring via sulfonylation reactions, often using reagents like sulfonyl chlorides under basic conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(4-ISOPROPYLPHENYL)SULFONYL]-4-PROPYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-ISOPROPYLPHENYL)SULFONYL]-4-PROPYLPIPERAZINE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: The compound is investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[(4-ISOPROPYLPHENYL)SULFONYL]-4-PROPYLPIPERAZINE involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
1-[(4-ISOPROPYLPHENYL)SULFONYL]-4-PROPYLPIPERAZINE can be compared with similar compounds like:
1-ISOPROPYL-4-[(4-ISOPROPYLPHENYL)SULFONYL]BENZENE: Shares the sulfonyl group but differs in the core structure.
1-ISOTHIOCYANATO-4-[(4-ISOTHIOCYANATOPHENYL)SULFONYL]BENZENE: Contains an isothiocyanate group instead of a piperazine ring.
1,2-DIMETHYL-4-[(4-METHYLPHENYL)SULFONYL]BENZENE: Features a dimethyl substitution on the benzene ring.
Properties
Molecular Formula |
C16H26N2O2S |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonyl-4-propylpiperazine |
InChI |
InChI=1S/C16H26N2O2S/c1-4-9-17-10-12-18(13-11-17)21(19,20)16-7-5-15(6-8-16)14(2)3/h5-8,14H,4,9-13H2,1-3H3 |
InChI Key |
JYZFXYLRGWBDSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


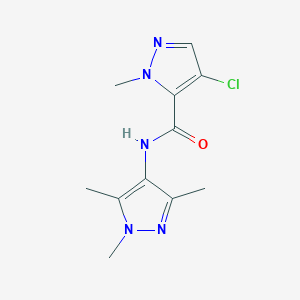
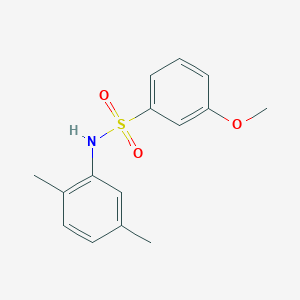
![2-[({[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B10971108.png)
![diethyl 1-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B10971113.png)

![3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971129.png)

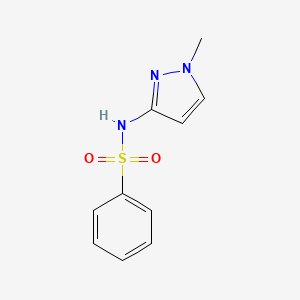
![3-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10971144.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10971147.png)
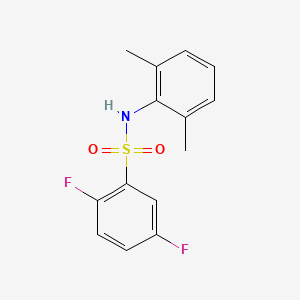
![N-(2-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971157.png)
![4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B10971165.png)
